molecular formula C20H23N5 B2586469 2-Allyl-1-{[2-(dimethylamino)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 612037-44-2

2-Allyl-1-{[2-(dimethylamino)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B2586469
CAS No.: 612037-44-2
M. Wt: 333.439
InChI Key: KJTABBACNPGWOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrido[1,2-a]benzimidazole family, characterized by a fused bicyclic core with a nitrile group at position 4 and an allyl substituent at position 2. Its synthesis involves reacting 1-(2-chloroethyl)amino-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile with dimethylamine in a dioxane/dimethylformamide solvent system, yielding 37.29% after crystallization from DMF/ethanol . Key spectral features include IR bands for NH (3382 cm⁻¹), C≡N (2205 cm⁻¹), and aromatic C=C (1598 cm⁻¹) .

Properties

IUPAC Name

1-[2-(dimethylamino)ethylamino]-3-methyl-2-prop-2-enylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5/c1-5-8-15-14(2)16(13-21)20-23-17-9-6-7-10-18(17)25(20)19(15)22-11-12-24(3)4/h5-7,9-10,22H,1,8,11-12H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJTABBACNPGWOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1CC=C)NCCN(C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Allyl-1-{[2-(dimethylamino)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound that belongs to the pyrido[1,2-a]benzimidazole family. This compound has garnered attention due to its diverse biological activities, particularly in the fields of oncology and neuroprotection. Its unique structure, characterized by a benzimidazole core fused with a pyridine ring, suggests potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-Allyl-1-{[2-(dimethylamino)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is C22H29N5, with a molar mass of approximately 391.55 g/mol. The compound features multiple functional groups that contribute to its biological activity.

Anticancer Activity

Research indicates that 2-Allyl-1-{[2-(dimethylamino)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile exhibits significant anticancer properties. It has been shown to inhibit specific enzymes and disrupt cellular signaling pathways involved in cancer cell proliferation. In vitro studies demonstrated that the compound interferes with DNA synthesis, leading to apoptosis in various cancer cell lines.

Cell LineIC50 Value (µM)Mechanism of Action
CEM9.7DNA synthesis inhibition
Mia Paca-212.5Apoptosis via caspase activation
SK-MEL-58.0Cell cycle arrest

Neuroprotective Effects

In addition to its anticancer properties, this compound has been identified as a potent inhibitor of human glutaminyl cyclase, which is implicated in neurodegenerative diseases such as Alzheimer's and Huntington's disease. By inhibiting this enzyme, the compound may reduce the aggregation of neurotoxic proteins.

DiseaseTarget EnzymeEffectiveness (Model)
Alzheimer'sGlutaminyl cyclaseReduced aggregation in Drosophila models
Huntington'sGlutaminyl cyclaseNeuroprotection in mouse models

The biological activity of 2-Allyl-1-{[2-(dimethylamino)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in cellular processes, particularly those related to cancer cell growth and neurodegeneration.
  • Receptor Modulation : It may modulate receptor activity associated with neurotransmission and cell signaling pathways.
  • Cell Cycle Regulation : By interfering with the cell cycle machinery, it induces apoptosis in malignant cells.

Case Studies

Several studies have highlighted the efficacy of this compound:

  • Study on Anticancer Activity : A comparative analysis demonstrated that 2-Allyl-1-{[2-(dimethylamino)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile exhibited greater cytotoxicity against melanoma cells compared to traditional chemotherapeutic agents.
  • Neuroprotection Research : In a study involving mouse models of Alzheimer's disease, administration of the compound significantly improved cognitive functions and reduced amyloid plaque formation.

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that 2-Allyl-1-{[2-(dimethylamino)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile may act as an inhibitor of enzymes involved in DNA synthesis and cellular proliferation pathways. This positions it as a potential candidate for cancer treatment.
  • Neuropharmacological Effects : The benzimidazole moiety has been linked to neuroprotective properties. Compounds with similar structures have shown promise in treating neurodegenerative diseases such as Alzheimer's disease through inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) .

Several case studies have explored the applications of compounds within the benzimidazole class:

  • Alzheimer's Disease Treatment : A study found that benzimidazole derivatives exhibited significant inhibition against AChE and BuChE, showcasing their potential in treating Alzheimer's disease. The most potent compounds demonstrated IC50 values significantly lower than standard treatments like donepezil, emphasizing their therapeutic promise .
  • Anticancer Activity : Research on similar pyrido[1,2-a]benzimidazole derivatives indicated their ability to inhibit cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest. These findings suggest that 2-Allyl-1-{[2-(dimethylamino)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile may share these anticancer properties .

Chemical Reactions Analysis

Key Reaction Types

  • Benzimidazole Core Formation
    The benzimidazole framework is typically synthesized via condensation of o-phenylenediamine with carboxylic acids, aldehydes, or nitriles . For example:

    • Condensation with carboxylic acids : Heating o-phenylenediamine with phthalic anhydride under acidic conditions forms the benzimidazole skeleton .

    • Nitrile-mediated synthesis : Direct condensation of o-phenylenediamine with nitriles under catalytic conditions (e.g., Fe/S or microwave-assisted methods) yields substituted benzimidazoles .

  • Substituent Introduction

    • Allyl group addition : Likely achieved via Sonogashira coupling (e.g., reaction of bromo-substituted pyridine rings with terminal alkynes) .

    • Dimethylaminoethylamino group insertion : Nucleophilic substitution or alkylation reactions targeting the amino groups of the benzimidazole core.

  • Cyanation
    The nitrile group (-CN) is introduced via cyano-substitution reactions, often facilitated by catalytic systems (e.g., palladium complexes) .

Cyclization and Aromatization

Pyrido[1,2-a]benzimidazoles are synthesized through cyclization of intermediates, such as:

  • 5-endo cyclization of alkyne intermediates to form fused rings .

  • Oxidative aromatization to stabilize the heterocyclic system.

Cross-Coupling Reactions

  • Palladium-catalyzed coupling : Used for forming carbon-carbon bonds (e.g., allyl group attachment) .

  • Substitution reactions : Halide displacement or alkylation to introduce substituents like dimethylaminoethylamino groups.

Comparative Analysis of Reaction Conditions

Reaction Type Reagents/Conditions Key Steps Yield
Condensation o-Phenylenediamine + phthalic anhydride, acetic acid, 140–150°C Forms benzimidazole coreModerate
Sonogashira Coupling Pd(OAc)₂, CuI, Et₃N, microwave irradiation Introduces allyl group68–83%
Palladium-Catalyzed Cyclization Pd(OAc)₂, TBAB, KOH, DMF Forms fused pyrido[1,2-a]benzimidazole36–48%
Cyanation CN-substituted intermediates, catalytic systems (e.g., K₂CO₃) Introduces nitrile groupHigh

Structural Stability and Reactivity

  • Functional Group Reactions : The nitrile group (-CN) can undergo hydrolysis to amides or acids under acidic/basic conditions.

  • Electrophilic Substitution : The pyrido[1,2-a]benzimidazole system may react at positions activated by electron-donating groups (e.g., methyl, amino substituents).

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The following table highlights structural and physicochemical differences between the target compound and analogs:

Compound Name Substituent at Position 1 Yield (%) Melting Point (°C) IR Key Features (cm⁻¹) Reference
2-Allyl-1-{[2-(dimethylamino)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile (13a) Dimethylaminoethylamino 37.29 >258 2205 (C≡N), 3382 (NH)
1-[2-(tert-Butylamino)ethyl]amino-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile (13b) tert-Butylaminoethylamino 78.13 >286 2210 (C≡N), 3536 (NH), 2966 (C-H)
2-[(1-Hydroxy-2-methylprop-2-yl)amino]methylene-3-methyl-1-oxo-1,2-dihydropyrido[...]-4-carbonitrile (6) Hydroxypropylaminomethylene + oxo group 83.75 >300 3456 (OH), 1656 (C=O), 2218 (C≡N)
1-Bis(2-hydroxyethyl)amino-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile (16) Bis(hydroxyethyl)amino N/A N/A Likely OH and NH stretches (not reported)
1-Chloro-2-(2-chloroethyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile Chloro + chloroethyl N/A N/A Halogen-specific vibrations (C-Cl)

Key Observations:

  • Substituent Impact on Yield: The tert-butylaminoethyl analog (13b) shows a significantly higher yield (78.13%) compared to the dimethylaminoethyl derivative (13a, 37.29%), likely due to steric or electronic effects during nucleophilic substitution .
  • Thermal Stability : Melting points correlate with substituent bulk; tert-butyl (13b) and hydroxypropyl (6) derivatives exhibit higher thermal stability (>286°C and >300°C, respectively) .
  • Functional Group Diversity : The oxo group in compound 6 introduces a C=O stretch (1656 cm⁻¹), absent in 13a, which may alter solubility or binding interactions .

Q & A

Q. What established synthetic routes are available for this compound, and how do reaction conditions influence yield and purity?

The compound can be synthesized via multicomponent reactions or stepwise functionalization. For example:

  • Multicomponent approach : Combine heterocyclic ketene aminals, malononitrile, and aromatic aldehydes in a one-pot reaction. Ethanol with glacial acetic acid as a catalyst under reflux (4–6 hours) yields precipitates without tedious purification .
  • Stepwise synthesis : React 2-formyl intermediates (e.g., pyrido[1,2-a]benzimidazole derivatives) with amines like 2-amino-2-methylpropan-1-ol in dimethylformamide (DMF) at 60–80°C. Yields >80% are achievable with crystallization from DMF/ethanol . Key variables: Solvent polarity, temperature, and catalyst (e.g., acetic acid) significantly impact yield. Optimize via Design of Experiments (DoE) to balance purity and efficiency.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

Prioritize:

  • IR spectroscopy : Identify nitrile (C≡N, ~2218 cm⁻¹) and carbonyl (C=O, ~1656 cm⁻¹) stretches .
  • NMR : Analyze allyl/proton environments (e.g., dimethylaminoethyl protons at δ 2.2–3.5 ppm) and aromatic ring coupling patterns .
  • TOF-MS : Confirm molecular weight and fragmentation patterns . Methodological tip: Cross-validate with elemental analysis to resolve ambiguities in nitro or cyano group assignments.

Q. How should researchers design biological activity assays for this compound, particularly in anticancer studies?

Use in vitro cytotoxicity assays (e.g., MTT or SRB) against cancer cell lines. Key steps:

  • Dissolve the compound in DMSO (≤0.1% final concentration to avoid solvent toxicity).
  • Include positive controls (e.g., cisplatin) and measure IC₅₀ values .
  • Validate selectivity via comparative assays on non-cancerous cell lines. Note: Pre-screen solubility in assay media to avoid false negatives due to precipitation.

Q. What safety protocols are essential during synthesis and handling?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of nitrile vapors.
  • Waste disposal : Neutralize acidic/byproduct streams before disposal .
  • Storage : Keep in airtight containers at –20°C to prevent degradation .

Advanced Research Questions

Q. How can solvent choice and catalysts optimize reaction efficiency in multicomponent syntheses?

  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reactivity of nitro intermediates, while ethanol promotes precipitation for easier isolation .
  • Catalysts : Magnesium oxide or 12-tungstophosphoric acid improves cyclization efficiency in related pyrido-benzimidazole syntheses . Advanced tip: Screen ionic liquids as green solvents to reduce energy consumption and improve regioselectivity.

Q. How should researchers address contradictions in reported biological activity data?

Common discrepancies arise from:

  • Purity variations : Validate compound purity via HPLC (>95%) before assays .
  • Assay conditions : Standardize cell line selection (e.g., MCF-7 vs. HeLa) and incubation times.
  • Statistical rigor : Use triplicate replicates and ANOVA to confirm significance .

Q. What mechanistic insights exist for palladium-catalyzed reactions in analogous systems?

Palladium facilitates reductive cyclization of nitroarenes via CO insertion (using formic acid as a CO surrogate). This mechanism avoids hazardous gas use and enables one-pot synthesis of fused heterocycles . Research application: Adapt this strategy for synthesizing derivatives with modified allyl or dimethylaminoethyl groups.

Q. How can structural analogs be designed to explore structure-activity relationships (SAR)?

  • Core modifications : Replace the allyl group with benzyl or substituted alkyl chains to assess steric effects .
  • Side-chain variations : Introduce electron-withdrawing groups (e.g., fluoro) on the benzimidazole ring to modulate bioavailability .
  • Methodology : Use diversity-oriented synthesis (DOS) with modular aldehydes and amines .

Q. What strategies mitigate challenges in isolating insoluble products?

  • Precipitation : Adjust solvent polarity (e.g., add water to ethanol) to crash out products .
  • Crystallization : Optimize solvent mixtures (e.g., DMF/ethanol) for slow cooling and high-purity crystals .

Q. How can computational tools predict degradation pathways and stability?

  • DFT calculations : Model hydrolysis pathways of the nitrile group under acidic/basic conditions.
  • Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks and analyze degradation via HPLC .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.